Cas no 3380-62-9 (Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-)
3380-62-9 structure
Product Name:Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-
Numero CAS:3380-62-9
MF:C19H21N3
MW:291.390144109726
CID:320756
PubChem ID:201166
Update Time:2025-04-19
Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-
- N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)aniline
- N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-.beta.-carbolin-1-yl)aniline
- N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)aniline
- N,N-Dimethyl-N-(4-(2,3,4,9-tetrahydro-1H-.beta.-carbolin-1-yl)phenyl)amine
- 1-(p-Dimethylaminophenyl)tetrahydronorharman
- 5-25-11-00474 (Beilstein Handbook Reference)
- CHEMBL5197622
- 3380-62-9
- SCHEMBL6781298
- NSC665901
- InChI=1/C19H21N3/c1-22(2)14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19/h3-10,18,20-21H,11-12H2,1-2H3
- 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(p-(dimethylamino)phenyl)-
- BRN 0682466
- DTXSID501147901
- N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzenamine
- OHXAAMBDNQSPCS-UHFFFAOYSA-
- NSC-665901
-
- Inchi: 1S/C19H21N3/c1-22(2)14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19/h3-10,18,20-21H,11-12H2,1-2H3
- Chiave InChI: OHXAAMBDNQSPCS-UHFFFAOYSA-N
- Sorrisi: N1CCC2C3C=CC=CC=3NC=2C1C1C=CC(=CC=1)N(C)C
Proprietà calcolate
- Massa esatta: 291.17373
- Massa monoisotopica: 291.173547683g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 375
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 31.1Ų
Proprietà sperimentali
- PSA: 31.06
Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)- Letteratura correlata
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
3380-62-9 (Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso